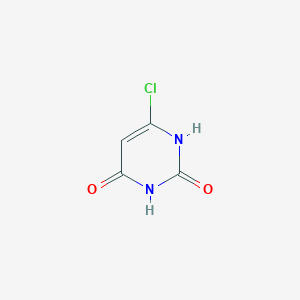

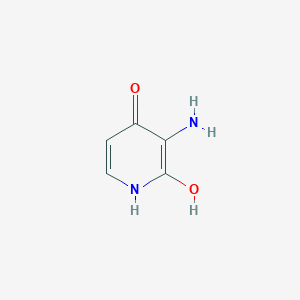

3-Aminopyridine-2,4-diol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of aminopyridine derivatives often involves coordination compounds, as demonstrated by the synthesis and characterization of zinc(II) coordination compounds with 3- and 4-aminopyridine (Dojer et al., 2015). Such syntheses typically involve reactions with metal acetates in aqueous or methanol solutions, leading to the formation of complex molecules with specific coordination to metal atoms.

Molecular Structure Analysis

The molecular and crystal structures of closely related compounds, such as nitroderivatives of aminopyridines, provide insight into the molecular arrangement and hydrogen bonding interactions present in these compounds (Bryndal et al., 2012). Such analyses often utilize X-ray diffraction and vibrational studies alongside quantum chemical calculations to elucidate the structures.

Chemical Reactions and Properties

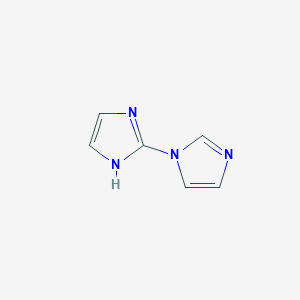

Aminopyridines react with various reagents, leading to diverse products depending on the reactants and conditions. For instance, aminopyridines can undergo condensation with glyoxal and formaldehyde to form complex bicyclooctane and imidazolidine structures, showcasing the reactive versatility of the aminopyridine ring (Farnia et al., 1997).

Physical Properties Analysis

The study of crystalline forms and polymorphism in compounds related to aminopyridines, such as sulfapyridine, reveals the importance of molecular conformation and hydrogen bonding in determining the physical properties of these compounds (Bar & Bernstein, 1985). Such studies help in understanding the solid-state behavior of aminopyridine derivatives.

Chemical Properties Analysis

The regioselective synthesis of multisubstituted aminopyridines through copper-catalyzed reactions highlights the chemical reactivity and functionalization potential of aminopyridine derivatives (Zhou et al., 2013). These reactions allow for the modification of the pyridine ring and the introduction of various functional groups, impacting the chemical properties significantly.

科学研究应用

Synthesis and Biological Activity

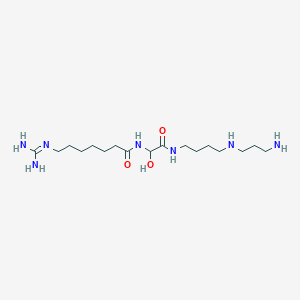

Aminopyridines, including isomeric forms such as 3-aminopyridine, have been the subject of extensive studies due to their significant biological activities. These compounds have been synthesized through various methods and are known for their coordination with metals, leading to a range of biological activities. Researchers have developed efficient procedures for synthesizing aminopyridine derivatives, exploring their basicity, electric hindrance, and yield of isomeric forms, with a focus on optimizing bioactivity and minimizing toxicity (Orie, Duru, & Ngochindo, 2021).

Environmental Degradation

The degradation of aminopyridines, including 3-aminopyridine derivatives, in the environment has been studied, particularly focusing on advanced oxidation processes like Fenton and Photo-Fenton oxidation. These methods have proven effective in removing aminopyridines from water, optimizing conditions such as pH, hydrogen peroxide concentration, and reaction time. The use of iron extracted from laterite soil instead of traditional ferrous salts has shown promise in treating water bodies contaminated with aminopyridines, offering a cost-effective and environmentally friendly alternative (Karale, Manu, & Shrihari, 2014).

安全和危害

3-Aminopyridine-2,4-diol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

属性

IUPAC Name |

3-amino-4-hydroxy-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c6-4-3(8)1-2-7-5(4)9/h1-2H,6H2,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLLDQBKULOWMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716280 |

Source

|

| Record name | 3-Amino-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminopyridine-2,4-diol | |

CAS RN |

103792-82-1 |

Source

|

| Record name | 3-Amino-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine](/img/structure/B25716.png)